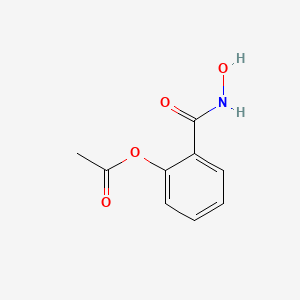
Benzamide, 2-(acetyloxy)-N-hydroxy-
Description
The compound "Benzamide, 2-(acetyloxy)-N-hydroxy-" (IUPAC: 2-acetoxy-N-hydroxybenzamide) is a hydroxamic acid derivative featuring a benzamide core substituted with an acetyloxy group at the ortho position (C2) and a hydroxy group on the amide nitrogen.
Properties
CAS No. |
16063-88-0 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
[2-(hydroxycarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-8-5-3-2-4-7(8)9(12)10-13/h2-5,13H,1H3,(H,10,12) |
InChI Key |
XAWGYFNEGLYGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(hydroxycarbamoyl)phenyl] Acetate typically involves the reaction of 2-hydroxyacetophenone with an appropriate acylating agent under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 20-30°C, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of [2-(hydroxycarbamoyl)phenyl] Acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(hydroxycarbamoyl)phenyl] Acetate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted phenyl acetates.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of [2-(hydroxycarbamoyl)phenyl] Acetate involves its interaction with specific molecular targets. The hydroxycarbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Notes and Limitations
Contradictions : While acetyloxy-substituted benzamides in showed low cytotoxicity, halogenated analogs () may exhibit untested bioactivity due to their electrophilic substituents .
Synthesis Challenges : Hydroxamic acids are prone to oxidation; synthetic routes may require protective strategies (e.g., TIPSCl in ) to stabilize the N-hydroxy group during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


